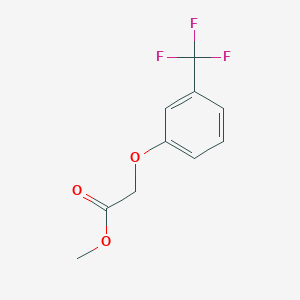
Methyl 2-(3-(trifluoromethyl)phenoxy)acetate
Übersicht
Beschreibung
“Methyl 2-(3-(trifluoromethyl)phenoxy)acetate” is a chemical compound with the molecular formula C10H9F3O3 . It has a molecular weight of 234.17 g/mol . This compound is also known by its CAS number 588-26-1 .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(3-(trifluoromethyl)phenoxy)acetate” can be represented by the SMILES string: COC(=O)COC1=CC=CC(=C1)C(F)(F)F . This indicates that the compound contains a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetate group via an ether linkage .Physical And Chemical Properties Analysis
“Methyl 2-(3-(trifluoromethyl)phenoxy)acetate” is a solid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Structural Analysis
Methyl 2-(3-(trifluoromethyl)phenoxy)acetate and related compounds have been the subject of structural analysis, with studies focusing on their synthesis and crystal structure characterization. For instance, Mao et al. (2015) synthesized and characterized a compound structurally related to Methyl 2-(3-(trifluoromethyl)phenoxy)acetate, namely (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate. This study involved detailed spectroscopic methods and X-ray crystallography, revealing insights into the molecular interactions and crystal packing of the compound (Mao, Hu, Wang, Du, & Xu, 2015).
Biological Interactions and Mechanisms
While not directly related to Methyl 2-(3-(trifluoromethyl)phenoxy)acetate, there are studies on similar compounds that offer insights into their biological interactions and potential mechanisms. For instance, Speranza et al. (2002) studied the anaerobic ether cleavage mechanism of 2-phenoxyethanol, shedding light on the biotransformation processes involving phenol and acetate compounds. Such studies are crucial for understanding the metabolic pathways and environmental fate of related chemical structures (Speranza, Mueller, Orlandi, Morelli, Manitto, & Schink, 2002).
Chemical Synthesis and Applications
The compound and its derivatives have been utilized in various chemical syntheses, indicating its versatility in organic chemistry. For instance, Boros, Kaldor, and Turnbull (2011) described a practical and convergent synthesis of a compound starting from a substance structurally similar to Methyl 2-(3-(trifluoromethyl)phenoxy)acetate, highlighting the compound's role in the synthesis of selective androgen receptor modulators (Boros, Kaldor, & Turnbull, 2011).
Antibacterial and Antimicrobial Properties
Research has also been directed towards exploring the antibacterial and antimicrobial properties of compounds structurally related to Methyl 2-(3-(trifluoromethyl)phenoxy)acetate. Desai et al. (2001) synthesized several derivatives and evaluated their in vitro growth inhibitory activity against microbes like E. coli and S. aureus, suggesting potential applications in battling infections and diseases (Desai, Dave, Shah, & Vyas, 2001).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-[3-(trifluoromethyl)phenoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-15-9(14)6-16-8-4-2-3-7(5-8)10(11,12)13/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILMHFFZWUNMEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-(trifluoromethyl)phenoxy)acetate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


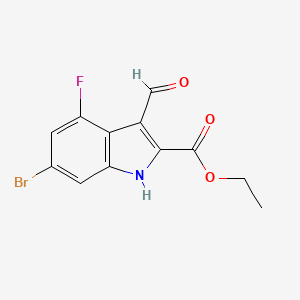
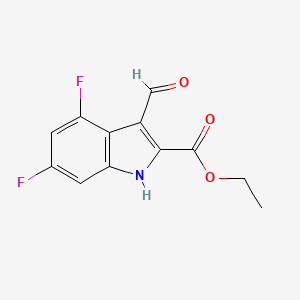
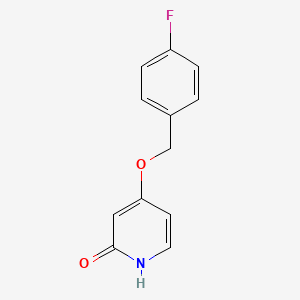
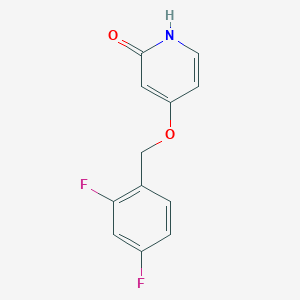
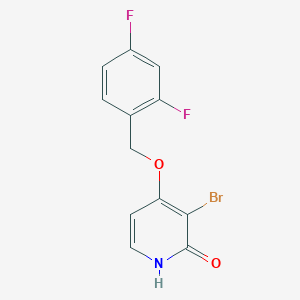

![2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene](/img/structure/B3145994.png)
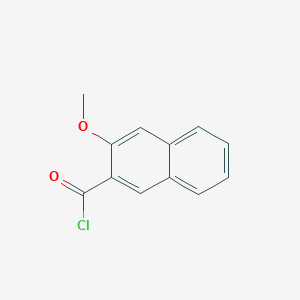
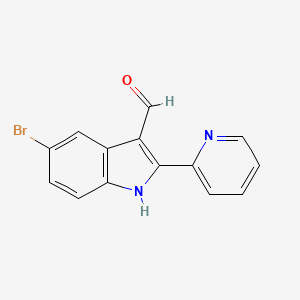
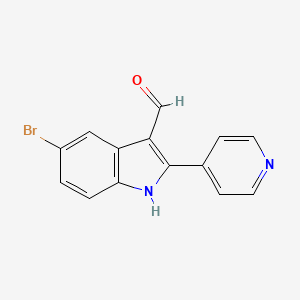
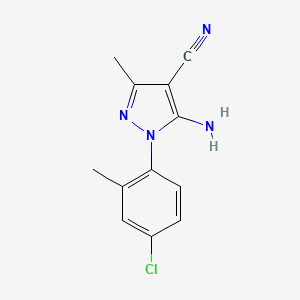

![1,2,4-Triazolo[4,3-b]pyridazine, 6-methoxy-](/img/structure/B3146051.png)